molecular formula C21H23N5O4 B2546051 benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 878731-60-3

benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2546051
CAS No.: 878731-60-3
M. Wt: 409.446
InChI Key: OZLAWFMNKVDTTQ-UHFFFAOYSA-N
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Description

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl-dioxo-imidazo-purinyl moiety, and an acetate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-g]purine core, which can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include alkyl halides, acyl chlorides, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can result in various substituted imidazo[1,2-g]purine compounds .

Scientific Research Applications

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, dimethyl-dioxo-imidazo-purinyl moiety, and acetate group sets it apart from other similar compounds .

Properties

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13(2)26-14(3)10-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-8-6-5-7-9-15/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLAWFMNKVDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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